(2S,3R)-2-hydroxy-3-methylbutanedioic acid
Overview
Description
(2S,3R)-2-hydroxy-3-methylbutanedioic acid, also known as (2S,3R)-3-methylglutamic acid, is a non-proteinogenic amino acid. This compound is of significant interest due to its presence in various natural products and its role in biological processes. It is particularly notable for its selective inhibition of excitatory amino acid transporters, making it a valuable tool in neuroscience research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-hydroxy-3-methylbutanedioic acid typically involves enantioselective methods. One common approach is the enantioselective synthesis from Fmoc-protected Garner’s aldehyde. This method includes a Horner–Wadsworth–Emmons reaction to produce the corresponding Fmoc Garner’s enoate, followed by a diastereoselective 1,4-addition of lithium dialkylcuprates . The overall yield of this synthesis ranges from 52% to 65% .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar enantioselective synthesis techniques on a larger scale. Optimization of reaction conditions and the use of robust catalysts are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-hydroxy-3-methylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carboxyl groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce diols .
Scientific Research Applications
(2S,3R)-2-hydroxy-3-methylbutanedioic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-hydroxy-3-methylbutanedioic acid involves its interaction with excitatory amino acid transporters, specifically GLT-1, EAAT2, and EAAT4. By inhibiting these transporters, the compound modulates the levels of excitatory neurotransmitters in the synaptic cleft, thereby affecting neuronal communication and function .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-tartaric acid: A stereoisomer of (2S,3R)-2-hydroxy-3-methylbutanedioic acid, differing in the spatial arrangement of its hydroxyl and carboxyl groups.
(2R,3R)-tartaric acid: Another stereoisomer with different optical activity compared to this compound.
Uniqueness
This compound is unique due to its specific inhibition of excitatory amino acid transporters, which is not observed in its stereoisomers. This selective inhibition makes it a valuable tool in neuroscience research and distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S,3R)-2-hydroxy-3-methylbutanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYQJIHHTGFBLN-GBXIJSLDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85026-06-8 | |
Record name | (2S,3R)-2-hydroxy-3-methylbutanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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